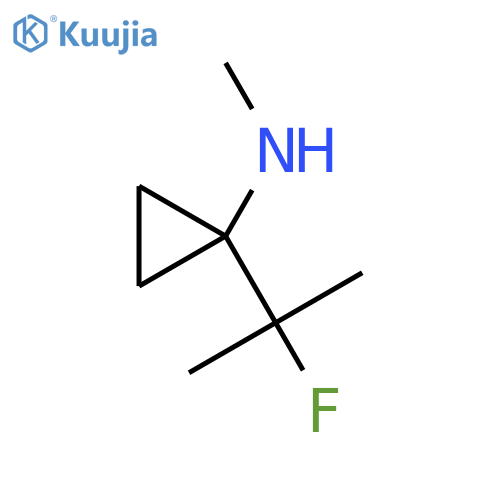

Cas no 2229492-90-2 (1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine)

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine

- EN300-1767623

- 2229492-90-2

-

- インチ: 1S/C7H14FN/c1-6(2,8)7(9-3)4-5-7/h9H,4-5H2,1-3H3

- InChIKey: MZDJWVJZVIZEQJ-UHFFFAOYSA-N

- ほほえんだ: FC(C)(C)C1(CC1)NC

計算された属性

- せいみつぶんしりょう: 131.111027613g/mol

- どういたいしつりょう: 131.111027613g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 12Ų

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1767623-5.0g |

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine |

2229492-90-2 | 5g |

$3812.0 | 2023-05-23 | ||

| Enamine | EN300-1767623-0.05g |

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine |

2229492-90-2 | 0.05g |

$1104.0 | 2023-09-20 | ||

| Enamine | EN300-1767623-10.0g |

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine |

2229492-90-2 | 10g |

$5652.0 | 2023-05-23 | ||

| Enamine | EN300-1767623-0.25g |

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine |

2229492-90-2 | 0.25g |

$1209.0 | 2023-09-20 | ||

| Enamine | EN300-1767623-1.0g |

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine |

2229492-90-2 | 1g |

$1315.0 | 2023-05-23 | ||

| Enamine | EN300-1767623-0.5g |

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine |

2229492-90-2 | 0.5g |

$1262.0 | 2023-09-20 | ||

| Enamine | EN300-1767623-2.5g |

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine |

2229492-90-2 | 2.5g |

$2576.0 | 2023-09-20 | ||

| Enamine | EN300-1767623-10g |

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine |

2229492-90-2 | 10g |

$5652.0 | 2023-09-20 | ||

| Enamine | EN300-1767623-1g |

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine |

2229492-90-2 | 1g |

$1315.0 | 2023-09-20 | ||

| Enamine | EN300-1767623-5g |

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine |

2229492-90-2 | 5g |

$3812.0 | 2023-09-20 |

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine 関連文献

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amineに関する追加情報

Introduction to 1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine (CAS No: 2229492-90-2)

1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine, identified by the chemical formula CAS No. 2229492-90-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluorinated amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a fluoropropan-2-yl side chain and a N-methylcyclopropan-1-amine core, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The fluorine atom in the fluoropropan-2-yl group is a key structural element that influences the electronic and steric properties of the molecule. Fluorine's electronegativity can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. These attributes have made fluorinated compounds increasingly popular in modern drug design. The N-methylcyclopropan-1-amine moiety, on the other hand, introduces a rigid cyclopropane ring system, which can improve the conformational stability of the molecule and enhance its interaction with protein targets. This combination of structural features makes 1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in developing novel therapeutic agents with enhanced efficacy and reduced side effects. The compound 1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine has been studied for its potential applications in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, research has indicated that it may interact with targets such as kinases and proteases, which are critical in regulating cellular processes.

The synthesis of 1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, protection-deprotection techniques, and fluorination methods. The introduction of the fluoropropan-2-yl group typically involves halogen-metal exchange followed by alkylation, while the installation of the N-methylcyclopropan-1-amine moiety often requires cyclization reactions under controlled conditions. Advanced spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry are essential for characterizing the structure of this compound.

One of the most compelling aspects of 1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine is its potential as a lead compound for drug development. Its unique structural features offer opportunities for derivatization to create libraries of analogs with tailored biological activities. Computational modeling and molecular docking studies have been employed to predict how this compound might interact with biological targets at the molecular level. These studies provide valuable insights into its mechanism of action and help guide further optimization efforts.

The pharmacological profile of 1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine is being actively investigated in preclinical models. Initial experiments have demonstrated promising results in terms of target inhibition and pharmacokinetic properties. For example, studies have shown that it may exhibit selectivity over off-target receptors, reducing the likelihood of adverse effects. Additionally, its metabolic stability suggests that it could have an extended half-life in vivo, allowing for less frequent dosing regimens.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The ability to fine-tune electronic properties through fluorination has led to numerous successful drugs on the market. The incorporation of fluorine into bioactive molecules often enhances their binding affinity to proteins and enzymes, leading to improved therapeutic outcomes. The case of 1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine exemplifies this trend, as its fluorinated side chain likely contributes to its observed biological activity.

As research continues to uncover new applications for this compound, it is expected that further derivatives will be developed with enhanced properties. Techniques such as structure-based drug design and high-throughput screening will be instrumental in identifying optimized analogs. The cyclopropane ring system present in N-methylcyclopropan-1-amine also offers unique opportunities for modulating bioactivity through steric interactions with biological targets.

The broader implications of studying compounds like 1-(2-fluoropropan-2-yll)-N-methylcyclopropanl-amine extend beyond individual drug development. They contribute to our understanding of how structural modifications can influence biological activity, providing insights that can be applied across multiple therapeutic areas. This underscores the importance of continued investment in fundamental research within pharmaceutical chemistry.

In conclusion, 1-( 2 - fluoro-pro pan - 2 - yl ) - N - me thyl cyc lo pro pan - 1 - am ine ( CAS No: 222949 90 - 22 ) is an promis ing compoun d with a unique struct ure an d poten tial therapeut ic applic at ions . Its combi nat ion o f fluoro-r e lat ed an d cyc lo pro p an e - based moe i ties m ak es i t a fascinatin g scaffold fo r dru g disc ov ery . With furthe r researc h an d optimizati on , thi s compoun d holds th e p otentia l t o lead t o no vel an d effe cacious th erapeut ic ag ents . p >

2229492-90-2 (1-(2-fluoropropan-2-yl)-N-methylcyclopropan-1-amine) 関連製品

- 2171437-96-8(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid)

- 2229438-48-4((4-chloro-1-ethyl-1H-imidazol-5-yl)methanethiol)

- 2201733-04-0(3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile)

- 959246-70-9(9H-Fluoren-2-ol,9,9-dimethyl-)

- 2171691-70-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid)

- 1147-64-4(4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid)

- 2034378-23-7(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide)

- 24442-56-6(Cyclohexanol, 1-oxiranyl-)

- 2229069-80-9(N,N-dimethyl-3-(3-methylazetidin-3-yl)oxyaniline)

- 883794-08-9(3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one)